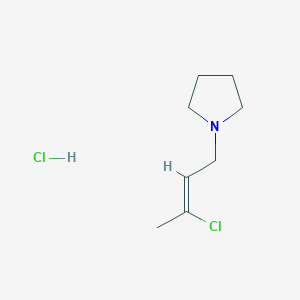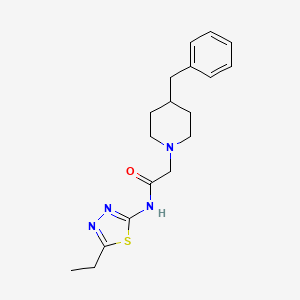![molecular formula C26H24N2O4 B5329179 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine, also known as MPAP, is a synthetic compound that has been developed for scientific research purposes. MPAP belongs to the class of compounds known as acrylamides, which have been shown to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine involves its selective activation of the D3 dopamine receptor. This activation leads to increased dopamine release in the brain, which in turn activates the reward system. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its effects on the reward system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce conditioned place preference, indicating its rewarding effects. This compound has also been shown to enhance cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine for lab experiments is its high selectivity for the D3 dopamine receptor, which allows for specific targeting of this receptor in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine. One area of focus is the potential therapeutic applications of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of focus is the development of new compounds based on the structure of this compound, which may have improved pharmacokinetic properties and greater selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine can be synthesized using a multi-step process that involves the coupling of 4-methylbenzoyl chloride and N-phenylacrylamide, followed by the addition of phenylalanine. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to yield a high purity product that is suitable for scientific research.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine has been shown to have a range of scientific research applications, particularly in the field of neuroscience. This compound has been used to study the role of dopamine receptors in the brain, as it has been shown to selectively activate the D3 dopamine receptor. This compound has also been used to study the effects of dopamine on the reward system in the brain, as well as its potential therapeutic applications in the treatment of addiction and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-12-14-21(15-13-18)24(29)27-22(16-19-8-4-2-5-9-19)25(30)28-23(26(31)32)17-20-10-6-3-7-11-20/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBQWLPKMFBKI-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5329118.png)
![7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5329120.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5329127.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5329138.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5329142.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)